![molecular formula C10H12N2O2 B2887175 5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1175976-88-1](/img/structure/B2887175.png)
5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
Benzoxazinones are a type of chemical compound that are part of a larger class known as heterocycles . They have a wide range of applications in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of benzoxazinones consists of a benzene ring fused to an oxazine ring . The exact structure of “5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one” would include additional functional groups as indicated by its name.Chemical Reactions Analysis
Benzoxazinones can undergo a variety of chemical reactions, including substitutions and ring-opening reactions . The specific reactions that “5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of benzoxazinones can vary depending on their specific structure . These properties can include melting point, boiling point, solubility, and stability.Scientific Research Applications
Electrosynthesis of Amides
Amides are fundamental components in biological systems and the pharmaceutical industry. The electrosynthesis of amides is a greener and more sustainable approach to amide synthesis, which is traditionally one of the most common chemical reactions in drug development . The compound can be utilized in the electrosynthesis process, potentially leading to more environmentally friendly production methods for amides.
Microwave-Assisted Amidation
Microwave-assisted amidation is an environmentally benign synthesis method that uses microwave radiation for efficient heating and imidazolium ionic liquids as catalysts . The compound can be involved in this process, contributing to the synthesis of amides from carboxylic acid derivatives, which are important in biological roles and as contrast agents in radiographic methods.
Polymer Surface Modification
Surface modification of polymers can enhance their properties for various applications. The compound can be used to modify the surface of polymers like polydimethylsiloxane (PDMS), which can be analyzed using techniques such as contact angle measurements, SIMS, XPS, and AFM . This application is crucial for developing materials with specific characteristics for industrial and research purposes.
Synthesis of Imidazole Derivatives
Imidazole derivatives exhibit a wide range of biological activities and are important in drug development. The compound can serve as a precursor or intermediate in the synthesis of imidazole-containing compounds, which have therapeutic potential for various diseases due to their antibacterial, anti-inflammatory, antitumor, and other pharmacological activities .
Biological Potential of Indole Derivatives
Indole derivatives are known for their diverse biological activities. The compound can be used in the synthesis of indole derivatives, which have applications in antiviral, anti-inflammatory, anticancer, and other therapeutic areas . This application is significant for the discovery and development of new drugs.
Inhibitors of Insulin Release and Vascular Smooth Muscle Relaxants
The compound can act as an isostere for other chemical structures, such as 2,2-dimethylchromans, which are known to inhibit insulin release and relax vascular smooth muscles . This application is particularly relevant in the context of diabetes management and cardiovascular research.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-amino-2,2-dimethyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-10(2)9(13)12-8-6(11)4-3-5-7(8)14-10/h3-5H,11H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTHJUHTBUBTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(C=CC=C2O1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one |
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